N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, a chlorophenylsulfonyl group, and an ethylglycinamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the chlorophenylsulfonyl group: The benzyloxyphenyl intermediate is then reacted with chlorosulfonic acid to introduce the chlorophenylsulfonyl group.
Coupling with ethylglycinamide: The final step involves the coupling of the intermediate with ethylglycinamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The benzyloxy and chlorophenylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylglycinamide moiety may also play a role in modulating the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- N-(4-(benzyloxy)phenyl)-N’-(3-chlorophenyl)urea
Uniqueness
N-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-26(31(28,29)22-14-8-19(24)9-15-22)16-23(27)25-20-10-12-21(13-11-20)30-17-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOCNGZHRDWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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